molecular formula C9H14N2O2 B8357299 N-(2-amino-2-methylpropyl)furan-2-carboxamide

N-(2-amino-2-methylpropyl)furan-2-carboxamide

Cat. No. B8357299
M. Wt: 182.22 g/mol
InChI Key: BAUXJJWMFBLKKU-UHFFFAOYSA-N
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Patent
US04520027

Procedure details

A solution of 2-furoyl chloride (12.0 g.) in dry ether (1.50 ml.) was stirred during the dropwise addition over 30 minutes of a solution of 1,2-diamino-2-methylpropane (9.63 ml.) in dry ether (58 ml.). The reaction mixture was stirred for a further 30 minutes. The solid precipitate was collected by filtration and washed with ether. The residual solid was suspended in hot water (250 ml.) and basified to pH 10 with powdered sodium carbonate. The cooled mixture was extracted with chloroform (3×100 ml.). The combined extracts were dried (MgSO4) and evaporated to give N-(2-amino-2-methylpropyl)furan-2-carboxamide (10.68 g.) as an oil, which was used without purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].[NH2:9][CH2:10][C:11]([NH2:14])([CH3:13])[CH3:12]>CCOCC>[NH2:14][C:11]([CH3:13])([CH3:12])[CH2:10][NH:9][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
9.63 mL
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
58 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The cooled mixture was extracted with chloroform (3×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CNC(=O)C=1OC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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